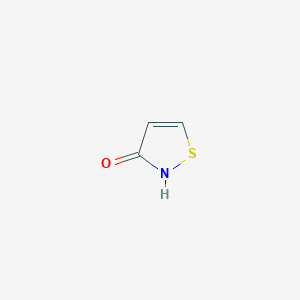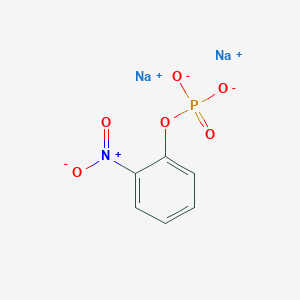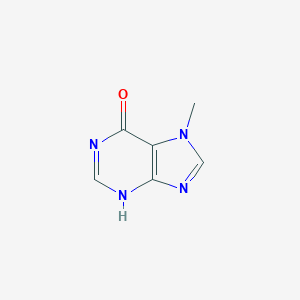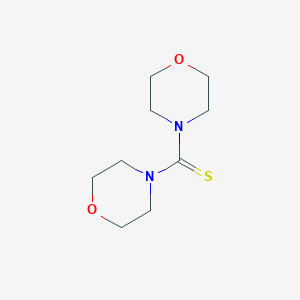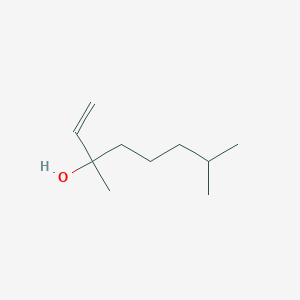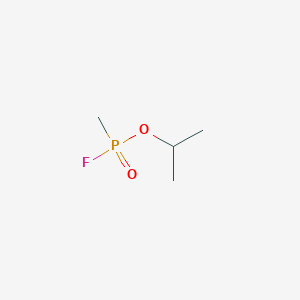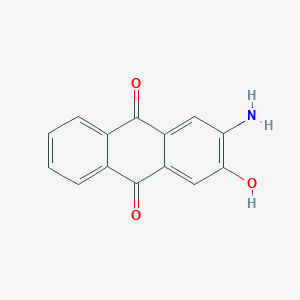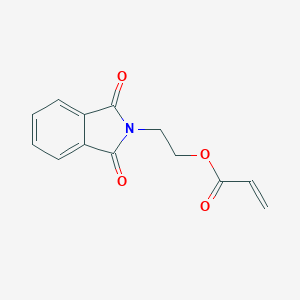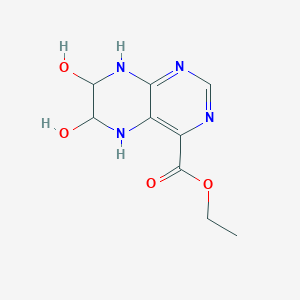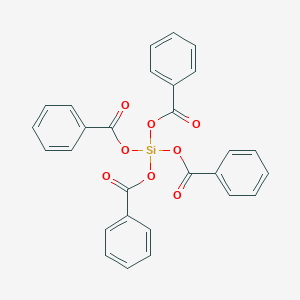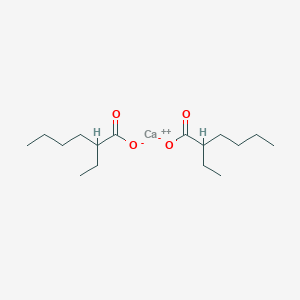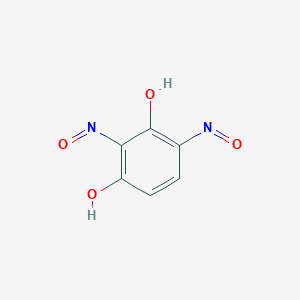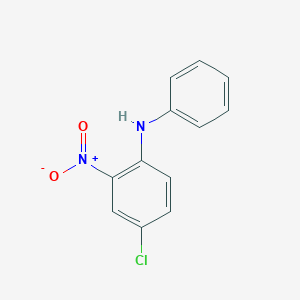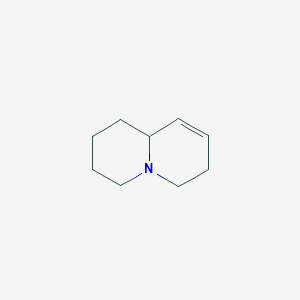
1,3,4,6,7,9a-Hexahydro-2H-quinolizine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4,6,7,9a-Hexahydro-2H-quinolizine, also known as tetrahydroquinoline, is a bicyclic nitrogen-containing heterocyclic compound with a wide range of applications in the field of organic chemistry. This compound is of significant importance due to its unique structural features, which make it an ideal building block for the synthesis of various biologically active compounds.
作用機序
The mechanism of action of 1,3,4,6,7,9a-Hexahydro-2H-quinolizine is not well understood. However, it is believed that this compound exerts its biological activity by interacting with specific receptors or enzymes in the body. For example, it has been shown to act as an agonist for the dopamine D2 receptor, which is involved in the regulation of various physiological processes, including motor function, cognition, and emotion.
生化学的および生理学的効果
1,3,4,6,7,9a-Hexahydro-2H-quinolizine has been shown to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to exhibit significant analgesic and anti-inflammatory activity in animal models, which makes it a potential candidate for the development of novel painkillers. Additionally, it has been shown to exhibit significant antioxidant activity, which makes it a potential candidate for the treatment of various oxidative stress-related disorders, such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using 1,3,4,6,7,9a-Hexahydro-2H-quinolizine in lab experiments is its ease of synthesis and availability. Additionally, this compound exhibits a wide range of biological activities, which makes it a potential candidate for the development of novel therapeutics. However, one of the main limitations of using this compound in lab experiments is its relatively low solubility in water, which makes it difficult to use in aqueous-based experiments.
将来の方向性
There are several future directions for the research and development of 1,3,4,6,7,9a-Hexahydro-2H-quinolizine. One potential direction is the development of novel analogs of this compound with improved solubility and biological activity. Additionally, the use of this compound as a building block for the synthesis of novel metal complexes with enhanced catalytic activity is another potential direction for future research. Finally, the development of novel formulations of this compound for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease, is another potential direction for future research.
Conclusion
In conclusion, 1,3,4,6,7,9a-Hexahydro-2H-quinolizine is a bicyclic nitrogen-containing heterocyclic compound with a wide range of applications in the field of organic chemistry. This compound has been extensively used in scientific research due to its unique chemical and physical properties. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1,3,4,6,7,9a-Hexahydro-2H-quinolizine have been discussed in this paper. Further research and development of this compound are needed to fully understand its potential applications in various fields.
合成法
There are several methods for the synthesis of 1,3,4,6,7,9a-Hexahydro-2H-quinolizine, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Friedländer synthesis. Among these methods, the Pictet-Spengler reaction is the most widely used method for the synthesis of this compound. This reaction involves the condensation of an amino acid or an amino alcohol with an aldehyde or a ketone in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to form the corresponding 1,3,4,6,7,9a-Hexahydro-2H-quinolizineinoline.
科学的研究の応用
1,3,4,6,7,9a-Hexahydro-2H-quinolizine has been extensively used in scientific research due to its unique chemical and physical properties. This compound has been used as a building block for the synthesis of various biologically active compounds, including alkaloids, amino acids, and peptides. Additionally, it has been used as a ligand in the synthesis of metal complexes, which have been shown to exhibit significant catalytic activity in various organic reactions.
特性
CAS番号 |
1004-90-6 |
|---|---|
製品名 |
1,3,4,6,7,9a-Hexahydro-2H-quinolizine |
分子式 |
C9H15N |
分子量 |
137.22 g/mol |
IUPAC名 |
2,3,4,6,7,9a-hexahydro-1H-quinolizine |
InChI |
InChI=1S/C9H15N/c1-3-7-10-8-4-2-6-9(10)5-1/h1,5,9H,2-4,6-8H2 |
InChIキー |
QOSLIXYQUYOILJ-UHFFFAOYSA-N |
SMILES |
C1CCN2CCC=CC2C1 |
正規SMILES |
C1CCN2CCC=CC2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



